4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-12-6-11-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAFKNMUKHCKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The protocol begins with 4-bromooxazole reacting with bis(pinacolato)diboron (B~2~Pin~2~) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and potassium acetate (KOAc) in dioxane at reflux. The base facilitates transmetallation, while the palladium complex mediates the oxidative addition and reductive elimination steps.
Table 1: Representative Suzuki-Miyaura Borylation Conditions
| Substrate | Boron Source | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| 4-Bromooxazole | B~2~Pin~2~ | Pd(dppf)Cl~2~ | KOAc | Dioxane | 100°C | 2 h | 74% |
After reflux, the mixture is diluted with diethyl ether, washed with water, and purified via silica gel chromatography to isolate the product. This method achieves moderate yields but requires halogenated precursors, which may necessitate additional synthesis steps.
Iridium-Catalyzed C–H Borylation
Direct functionalization of oxazole via C–H activation offers a streamlined route to 4-borylated derivatives. Iridium complexes, such as [Ir(OMe)(COD)]~2~, catalyze regioselective borylation at the 4-position under mild conditions.
Catalytic System and Substrate Scope
The iridium catalyst, paired with ligands like 1,2-bis(dimethylphosphino)ethane, activates the oxazole’s C–H bond, enabling boron insertion. The reaction proceeds in tetrahydrofuran (THF) or pentane at room temperature, avoiding harsh conditions.
Table 2: Iridium-Catalyzed Borylation Parameters
| Catalyst | Ligand | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| [Ir(OMe)(COD)]~2~ | 1,2-Bis(dimethylphosphino)ethane | THF | 25°C | 12 h | 68% |
This method’s regioselectivity arises from the oxazole’s electronic profile, where the 4-position is more electrophilic. Post-reaction, the crude product is washed with pentane and purified via distillation or chromatography.
Nucleophilic Substitution of Oxazole Triflates
Triflate (trifluoromethanesulfonyloxy) groups at the 4-position of oxazole serve as superior leaving groups for boron nucleophiles. This approach leverages palladium catalysis to replace triflates with pinacol boronate groups.
Optimization and Limitations
Using 4-trifluoromethanesulfonyloxyoxazole as the substrate, the reaction employs B~2~Pin~2~ and Pd(OAc)~2~ in dioxane. The triflate’s high reactivity allows milder temperatures (80°C) compared to bromide precursors.
Table 3: Triflate Substitution Reaction Details
| Substrate | Boron Source | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Triflateoxazole | B~2~Pin~2~ | Pd(OAc)~2~ | Dioxane | 80°C | 81% |
While this method offers higher yields, the synthesis of triflate precursors requires additional steps, such as treating oxazolones with triflic anhydride.
Cyclization of Boronate-Containing Precursors
Constructing the oxazole ring from boronate-functionalized precursors presents an alternative route. For instance, condensing a boronate-containing carboxylic acid derivative with an amino compound forms the oxazole core while retaining the boronate group.
Condensation Reaction Parameters
The reaction uses toluene or dichloromethane as solvents and a condensing agent (e.g., EDC or DCC) to facilitate amide bond formation. Cyclization occurs at temperatures ranging from −20°C to 60°C over 0.1–5 days.
Table 4: Cyclization Approach Conditions
| Carboxylic Acid Derivative | Amino Compound | Condensing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Boronate-acid | Amino-ester | EDC | Toluene | 40°C | 24 h | 55% |
This method’s modularity allows for structural diversification but suffers from lower efficiency due to competing side reactions.
Comparative Analysis of Synthetic Methods
Table 5: Method Comparison Based on Efficiency and Scalability
| Method | Yield Range | Scalability | Cost | Purification Complexity |
|---|---|---|---|---|
| Suzuki-Miyaura | 70–80% | High | Moderate | Chromatography |
| Ir-Catalyzed C–H Borylation | 65–70% | Moderate | High | Distillation |
| Triflate Substitution | 80–85% | Low | High | Chromatography |
| Cyclization | 50–60% | Low | Low | Filtration |
The Suzuki-Miyaura method balances yield and scalability, making it ideal for industrial applications. In contrast, Ir-catalyzed borylation excels in step economy but faces challenges with catalyst cost. Triflate substitution, while high-yielding, is limited by precursor availability .
Chemical Reactions Analysis
Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Aryl-substituted oxazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. The incorporation of the dioxaborolane moiety into oxazole structures has been shown to enhance their cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds containing the oxazole ring have demonstrated significant cytotoxicity against glioblastoma cell lines. In one study, specific derivatives exhibited apoptosis-inducing properties by damaging DNA in cancer cells .
- In Vivo Studies : Animal models have been used to evaluate the effectiveness of these compounds in reducing tumor growth and metastasis. The results indicate promising therapeutic potential for derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole .
Antidiabetic Properties
Research has also explored the antidiabetic potential of oxazole derivatives. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels and improve insulin sensitivity . This suggests that compounds like this compound may serve as leads for developing new antidiabetic medications.
Materials Science Applications
The unique properties of this compound extend beyond biological applications. Its utility in materials science is notable:
Organic Electronics
Due to its electron-rich nature and ability to form stable complexes with metals, this compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron compounds can enhance charge transport properties and overall device efficiency.
Fluorescent Materials
The fluorescent properties of certain oxazole derivatives make them suitable for applications in sensors and imaging technologies. The ability to tune their emission spectra through structural modifications allows for tailored applications in biochemical sensing .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalytic processes and organic synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- CAS No.: 942070-84-0
- Molecular Formula: C₉H₁₄BNO₃
- Molecular Weight : 195.02 g/mol
- Structure : Comprises an oxazole ring (five-membered heterocycle with two oxygen atoms) substituted at the 4-position with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Comparison with Structural Analogs
Heterocyclic Boronate Esters with Varying Core Structures
Key Differences :
- Electronic Properties :
- Oxazole and thiazole derivatives exhibit distinct electronic profiles due to oxygen (oxazole) vs. sulfur (thiazole) heteroatoms. Thiazole-based boronates show higher electron-withdrawing capacity, enhancing reactivity in cross-coupling reactions .
- Benzo-fused derivatives (e.g., benzoxazole, benzoisoxazole) exhibit extended π-conjugation, improving charge transport in optoelectronic materials .
Synthetic Accessibility :
- Thermal Stability: Benzo-fused boronates (e.g., CAS 837392-66-2) demonstrate higher thermal stability (>200°C) compared to non-fused oxazole analogs (<150°C), making them suitable for high-temperature applications .
Substituted Phenyl-Boronate Analogs
Comparative Reactivity :
Boronate Esters with Functionalized Side Chains
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their unique reactivity and ability to form stable complexes with biomolecules. This article aims to delve into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C11H15BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- Structure : The compound contains a dioxaborolane moiety which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
-
Anticancer Activity :
- Studies have shown that boron compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects across various cancer cell lines with IC50 values ranging from 0.56 µM to 1.0 µM .
- Enzyme Inhibition :
- Reactive Oxygen Species (ROS) Modulation :
Biological Activity Data Table
Case Study 1: Anticancer Properties
In a study examining the effects of boron compounds on human cancer cell lines, it was found that derivatives of oxazole exhibited potent anticancer activity by inducing apoptosis through the activation of caspase pathways. The study highlighted the role of the dioxaborolane moiety in enhancing the binding affinity to tubulin and promoting cell cycle arrest .
Case Study 2: Enzyme Interaction
Another research focused on the enzyme inhibitory properties of boron-containing compounds demonstrated that these compounds could effectively inhibit serine proteases involved in cancer metastasis. The findings suggest a potential therapeutic application in targeting metastatic cancer processes .
Q & A
Q. What are the standard synthetic protocols for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts. For example, intermediates such as triphenylamine (TPA) or substituted aryl boronic acids are coupled with oxazole derivatives under inert conditions. A common procedure involves using Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a solvent system of toluene/ethanol/water (3:1:1) at reflux (80–90°C) for 12–24 hours . Purification often employs column chromatography with hexanes/EtOAC (+ 0.25% Et₃N) to isolate the product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR spectroscopy : To verify substituent integration and boron-adjacent proton shifts.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, particularly for boronate-containing compounds .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
For example, column-purified derivatives of this compound have been validated via ¹H-NMR using internal standards like mesitylene .
Advanced Research Questions
Q. How can researchers optimize reaction yields when incorporating this compound into complex organic frameworks (e.g., OLED materials)?
Low yields (e.g., 27% in one study ) often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Testing PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency.
- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity.
- Pre-activation of boronate esters : Using K₃PO₄ or Cs₂CO₃ to stabilize the boronate intermediate.
For OLED applications, coupling with electron-deficient aryl groups (e.g., cyano or triazine) requires precise stoichiometry control to avoid oligomerization .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
Contradictions in NMR or crystallographic data may stem from:
Q. What methodologies enable the use of this compound in stereoselective syntheses (e.g., homoallylic alcohols)?
The boronate group facilitates chelation-controlled allylboration . For example, in γ,δ-bisboryl-substituted syn-homoallylic alcohols, the compound reacts with aldehydes under Et₃B catalysis, achieving >80% diastereoselectivity. Key steps include:
- Silane protection of hydroxyl groups to prevent boronate hydrolysis.
- Column chromatography with silica gel modified with 1% Et₃N to separate stereoisomers .
Troubleshooting Common Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
